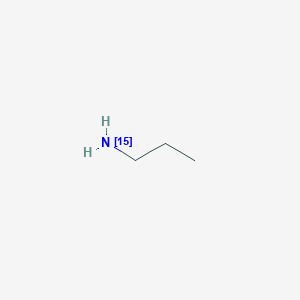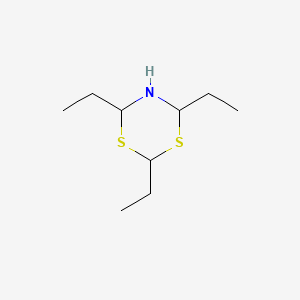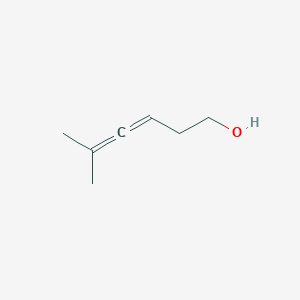![molecular formula C32CoF16N8 B3334234 Cobalt(2+);5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-hexadecafluoro-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene CAS No. 52629-20-6](/img/structure/B3334234.png)
Cobalt(2+);5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-hexadecafluoro-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene
Overview
Description
Cobalt(2+);5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-hexadecafluoro-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene is a useful research compound. Its molecular formula is C32CoF16N8 and its molecular weight is 859.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cobalt(2+);5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-hexadecafluoro-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cobalt(2+);5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-hexadecafluoro-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Electrochemical and Pseudocapacitance Performance
Cobalt-based compounds have been extensively studied for their electrochemical and pseudocapacitance performance . They are of great interest due to their excellent theoretical capacitance quantities, chemical stability, thermal properties, lower cost, and ready availability . These compounds have shown remarkable potential for high-performance, environmentally friendly, and low-cost electrical energy storage devices .
Development of New Supercapacitors
The compound has been used in the development of new supercapacitors . The synthesis, characterization, and performance of different compounds with Cobalt are discussed in detail . These reports have determined the amazing potential of the Cobalt base materials as the pseudocapacitors electrodes .
Efficient Electro-catalysts for Hydrogen Evolution
Cobalt-based Metalloporphyrins have been used as efficient electro-catalysts for hydrogen evolution from acetic acid and water . The turn-over frequencies (TOF) per mol of catalyst per hour were found to be significant . The Faraday efficiencies of these complexes were also high, indicating their effectiveness .
Role in Energy Storage
Cobalt-based compounds have been used in energy storage systems . The increase in world energy consumption and the decline of fossil fuels have led to the development of renewable and eco-friendly energy technologies . In this context, supercapacitors, which are considered as new and long-duration energy storage devices, have been developed using these compounds .
Application in Electrochemical Capacitors (ECs)
Cobalt-based compounds have been used in Electrochemical Capacitors (ECs) . The pseudocapacitors and double-layer capacitance are two types of supercapacitors . The mechanism of charging storage in pseudocapacitors is based on fast and reversible oxidation/reduction reactions at or near the electrode surface .
6. Use in the Synthesis of Nanomaterials Cobalt-based nanomaterials have been synthesized for various applications . These include cobalt oxide, cobalt hydroxide, cobalt-containing ternary metal oxides, etc., which have been used as electrode materials for supercapacitors .
Mechanism of Action
Target of Action
Cobalt complexes are known to be active in the field of transition metal-catalyzed organic transformations .
Mode of Action
Cobalt complexes are known for their unique catalytic activity based on the three oxidation states of cobalt .
Biochemical Pathways
Cobalt complexes are often used as catalysts in organic synthesis reactions, such as oxidation reactions and polymerization reactions .
Pharmacokinetics
It is known that the compound is a deep blue powder and has high stability in most common chemical reagents and solvents .
Result of Action
The compound is known to have good light absorption properties and is paramagnetic .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors. It is known to be stable under room temperature conditions . Direct contact with the substance, especially in its dust form, should be avoided .
properties
IUPAC Name |
cobalt(2+);5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-hexadecafluoro-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32F16N8.Co/c33-9-1-2(10(34)18(42)17(9)41)26-49-25(1)53-27-3-4(12(36)20(44)19(43)11(3)35)29(50-27)55-31-7-8(16(40)24(48)23(47)15(7)39)32(52-31)56-30-6-5(28(51-30)54-26)13(37)21(45)22(46)14(6)38;/q-2;+2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFILAZNRYPZFNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(C(=C(C(=C1F)F)F)F)C3=NC4=NC(=NC5=C6C(=C([N-]5)N=C7C8=C(C(=C(C(=C8F)F)F)F)C(=N7)N=C2[N-]3)C(=C(C(=C6F)F)F)F)C9=C4C(=C(C(=C9F)F)F)F.[Co+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32CoF16N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
859.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Hexadecafluorophthalocyaninato)cobalt | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



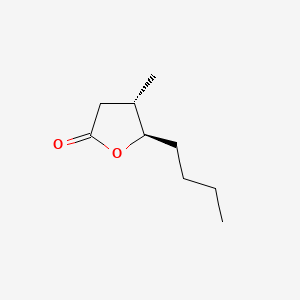
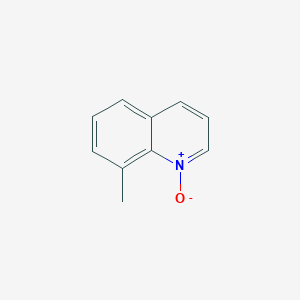
![(5R)-5-(Chloromethyl)-3-[(1R)-1-phenylethyl]-2-oxazolidinone]](/img/structure/B3334186.png)

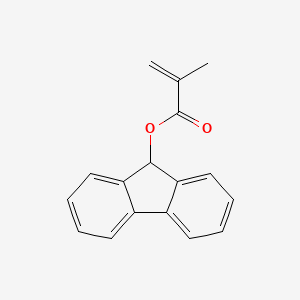
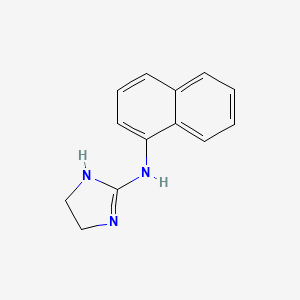

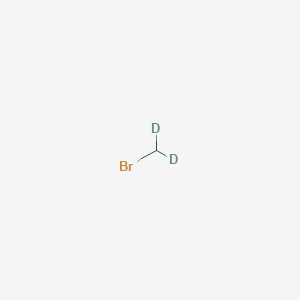
![5-[Dideuterio(hydroxy)methyl]-4-(hydroxymethyl)-2-methylpyridin-3-ol](/img/structure/B3334228.png)
